![molecular formula C24H26N4O4 B2440119 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396765-89-1](/img/structure/B2440119.png)

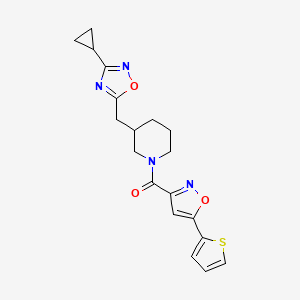

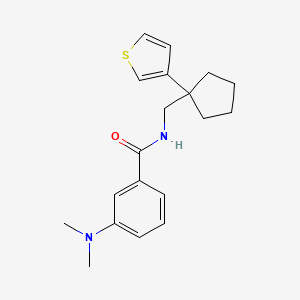

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

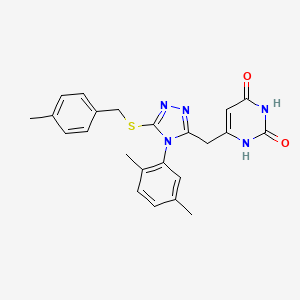

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzofuran and pyrazolopyridine rings are aromatic, which means they are likely to contribute to the stability of the molecule. The piperazine ring is a saturated cyclic amine, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

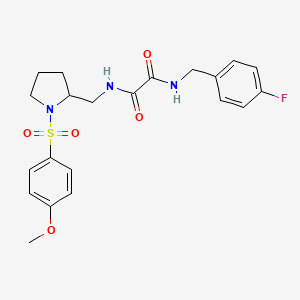

The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. Factors that could influence its properties include its size, shape, charge distribution, and the presence of any polar or nonpolar regions .Scientific Research Applications

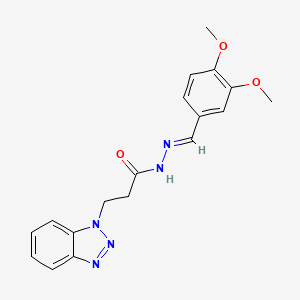

Synthesis and Biological Activities

The compound is structurally related to various pyrazoline, pyrazole derivatives, and benzofuran hybrids, which have been synthesized and studied for their biological activities. For example, pyrazoline and pyrazole derivatives have been synthesized for their antibacterial and antifungal activities. These compounds showed significant performance against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans using Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013). Similarly, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been developed, showing potent antibacterial efficacies and biofilm inhibition activities, including against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Synthesis Methods and Chemical Properties

The synthesis of related compounds provides insights into the potential methods that could be applied to the synthesis of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone. Enaminones incorporating benzofuran moieties have been used as precursors for synthesizing various novel azines and azolotriazines (Sanad & Mekky, 2018). This approach could be relevant for the synthesis of the compound , given its structural components.

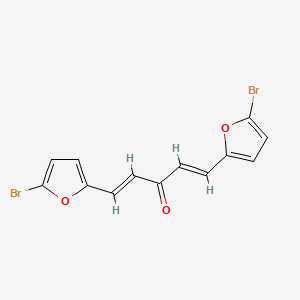

Antimicrobial Activities

Further derivatives of benzofuran compounds have shown significant antimicrobial activities, highlighting the potential of these compounds in addressing bacterial resistance. For instance, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Future Directions

properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-24(2)14-17-6-5-8-20(22(17)32-24)31-16-21(29)26-10-12-27(13-11-26)23(30)18-15-25-28-9-4-3-7-19(18)28/h3-9,15H,10-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIBJVCANJZSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2440039.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)

![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)